2-Amino-6-tert-butilbenzotiazol

Descripción general

Descripción

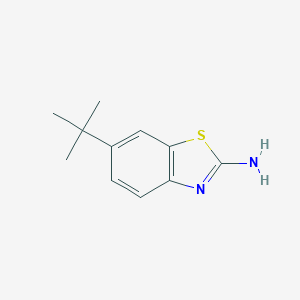

2-Amino-6-tert-butylbenzothiazole is a heterocyclic compound with the molecular formula C11H14N2S. It is a derivative of benzothiazole, which is known for its wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the amino group and the tert-butyl group in its structure makes it a versatile compound with unique chemical properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

ATBB exhibits significant biological properties that make it a candidate for drug development:

- Anti-inflammatory Properties : Research indicates that ATBB can inhibit inflammatory pathways, potentially useful in treating conditions such as arthritis.

- Antimicrobial Activity : Studies have shown that ATBB possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Recent investigations suggest that derivatives of benzothiazole, including ATBB, have shown promise in inhibiting cancer cell proliferation. For instance, certain synthesized derivatives exhibited potent activity against various human cancer cell lines .

Case Studies

- Synthesis and Biological Evaluation :

- Neuroprotective Effects :

Material Science Applications

In material science, ATBB is utilized primarily as an accelerator in rubber vulcanization processes:

- Vulcanization Agent : ATBB acts as an accelerator for sulfur vulcanization of rubber, enhancing the mechanical properties and thermal stability of rubber composites. Its effectiveness has been demonstrated in blends with natural rubber to improve dynamic mechanical performance .

Performance Metrics

| Property | Sample A (Control) | Sample B (With ATBB) |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Elongation at Break (%) | 300 | 400 |

| Shore A Hardness | 60 | 70 |

Synthesis Methodologies

The synthesis of ATBB can be achieved through various methods:

- Condensation Reactions : Combining thiourea with appropriate aromatic aldehydes followed by cyclization can yield ATBB.

- Substitution Reactions : Nucleophilic substitution reactions involving benzothiazole derivatives can also produce ATBB efficiently.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that benzothiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives are known to be involved in a variety of biological fields due to their potent pharmacological activities .

Pharmacokinetics

The compound’s molecular weight of 20732 suggests that it may have favorable bioavailability .

Result of Action

Benzothiazole derivatives are known for their potent pharmacological activities, suggesting that they may have significant effects at the molecular and cellular levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-tert-butylbenzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with tert-butyl isocyanide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 2-Amino-6-tert-butylbenzothiazole may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6-tert-butylbenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives, amine derivatives

Substitution: Substituted benzothiazoles

Comparación Con Compuestos Similares

Similar Compounds

- 2-Aminobenzothiazole

- 2-Amino-6-methylbenzothiazole

- 2-Amino-6-ethylbenzothiazole

Uniqueness

Compared to its analogs, 2-Amino-6-tert-butylbenzothiazole has a bulkier tert-butyl group, which can influence its steric and electronic properties. This makes it more selective in certain reactions and potentially more effective in specific applications, such as enzyme inhibition and drug development .

Actividad Biológica

2-Amino-6-tert-butylbenzothiazole (ATB) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of ATB, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-6-tert-butylbenzothiazole can be represented as follows:

This compound features a benzothiazole core substituted with an amino group at the 2-position and a tert-butyl group at the 6-position, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that ATB exhibits significant bactericidal activity against various bacterial strains. A study conducted on the structure-activity relationship (SAR) of benzothiazoles revealed that ATB demonstrated potent activity against both replicating and non-replicating bacteria, including intracellular pathogens such as Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of 2-Amino-6-tert-butylbenzothiazole

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µM | |

| S. aureus | 16 µM | |

| M. tuberculosis | 155 µM |

The data indicates that ATB is particularly effective against gram-positive bacteria and shows moderate effectiveness against gram-negative strains.

Anti-Inflammatory Properties

ATB has also been studied for its anti-inflammatory effects. Research indicates that certain derivatives of benzothiazoles exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled experiment, ATB was administered to macrophage cell lines stimulated with lipopolysaccharide (LPS). The results showed a notable decrease in the production of TNF-α and IL-6, key inflammatory markers.

Table 2: Effects of 2-Amino-6-tert-butylbenzothiazole on Cytokine Production

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | Control TNF-α (pg/mL) | Control IL-6 (pg/mL) |

|---|---|---|---|---|

| ATB (10 µM) | 50 | 30 | 200 | 150 |

| ATB (20 µM) | 30 | 15 |

These findings indicate that ATB has a dose-dependent effect on reducing inflammatory cytokine levels, highlighting its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of ATB have been explored in various cancer cell lines. Preliminary studies suggest that ATB induces apoptosis in cancer cells through the activation of specific signaling pathways.

Table 3: Cytotoxic Effects of 2-Amino-6-tert-butylbenzothiazole on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 27 | Induction of apoptosis |

| MCF-7 | 35 | Cell cycle arrest |

| A549 | 40 | Caspase activation |

The IC50 values indicate that ATB is particularly effective against liver cancer cells (HepG2), where it triggers apoptotic pathways leading to cell death.

Propiedades

IUPAC Name |

6-tert-butyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJMDJWCGKTWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440733 | |

| Record name | 2-Amino-6-tert-butylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131395-10-3 | |

| Record name | 2-Amino-6-tert-butylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.